5-Ethoxy-3-iodo-1H-indazole
Overview
Description
5-Ethoxy-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an ethoxy group at the 5-position and an iodine atom at the 3-position makes this compound unique. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-iodo-1H-indazole can be achieved through various synthetic routes. One common method involves the iodination of 5-ethoxy-1H-indazole. The process typically includes the following steps:
Starting Material Preparation: Synthesis begins with the preparation of 5-ethoxy-1H-indazole.
Iodination Reaction: The iodination is carried out using iodine (I₂) and a suitable oxidizing agent such as potassium iodate (KIO₃) or sodium iodate (NaIO₃) in the presence of an acid catalyst like acetic acid (CH₃COOH). The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The iodine atom can be involved in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).
Major Products
Substitution Reactions: Formation of 3-substituted derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced products.
Coupling Reactions: Formation of coupled products with new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
5-Ethoxy-3-iodo-1H-indazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethoxy and iodine substituents can influence its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, inhibit enzyme activity, or induce cellular responses, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Ethoxy-1H-indazole: Lacks the iodine substituent at the 3-position.
3-Iodo-1H-indazole: Lacks the ethoxy substituent at the 5-position.
5-Methoxy-3-iodo-1H-indazole: Contains a methoxy group instead of an ethoxy group at the 5-position.
Uniqueness
5-Ethoxy-3-iodo-1H-indazole is unique due to the presence of both ethoxy and iodine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
5-ethoxy-3-iodo-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-2-13-6-3-4-8-7(5-6)9(10)12-11-8/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQGNIFMJLGNLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(NN=C2C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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